molecular formula C15H15NO3S B2498017 [(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE CAS No. 391264-25-8

[(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE

Cat. No.: B2498017
CAS No.: 391264-25-8
M. Wt: 289.35
InChI Key: SAFCKEMCNJGBBL-UHFFFAOYSA-N
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Description

[(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Scientific Research Applications

[(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

Target of Action

GNF-Pf-3666, also known as Thiophene-2-carboxylic acid (4-ethyl-phenylcarbamoyl)-methyl ester, is a compound that has been studied for its effects on the Plasmodium falciparum parasite, which causes malaria . The primary target of GNF-Pf-3666 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), predicted to encode a member of the major facilitator superfamily (MFS) . This protein is believed to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Mode of Action

The compound interacts with its target, pfmfr3, by binding to it . This interaction leads to a decrease in the sensitivity of the parasite to the compound as well as other compounds that have a mitochondrial mechanism of action . Mutations in pfmfr3 provided no protection against compounds that act in the food vacuole or the cytosol .

Biochemical Pathways

It is known that the compound affects the mitochondrial functions of the parasite . This suggests that it may impact energy production pathways within the parasite, potentially disrupting its ability to survive and reproduce.

Result of Action

The result of GNF-Pf-3666’s action is a decrease in the sensitivity of the P. falciparum parasite to the compound and other compounds with a similar mechanism of action . This suggests that the compound could potentially be used in combination with other antimalarial drugs to overcome drug resistance.

Action Environment

The action of GNF-Pf-3666 can be influenced by various environmental factors. For instance, the pathway of exposure can affect the compound’s metastasis, accumulation, degradation, and clearance . .

Preparation Methods

The synthesis of [(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE typically involves the condensation of thiophene derivatives with appropriate reagents. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

[(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the thiophene ring.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

[(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-2-11-5-7-12(8-6-11)16-14(17)10-19-15(18)13-4-3-9-20-13/h3-9H,2,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFCKEMCNJGBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725959
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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